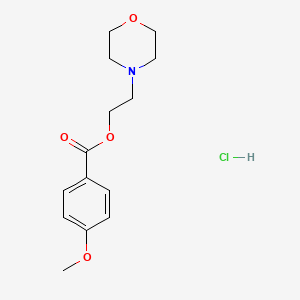
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research due to its unique properties. MEM is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
作用機序
The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. It is activated by the binding of glutamate and requires the co-activation of glycine or D-serine. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride acts as a selective antagonist of the NMDA receptor by binding to the glycine site, thereby inhibiting the activation of the receptor. This results in a decrease in calcium influx and downstream signaling pathways, which can lead to neuroprotection and modulation of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride are complex and depend on the specific experimental conditions and model systems used. In general, 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been shown to have neuroprotective effects by reducing excitotoxicity, oxidative stress, and inflammation. It has also been shown to modulate synaptic plasticity and improve learning and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride in lab experiments is its selectivity for the glycine site of the NMDA receptor, which allows for precise modulation of NMDA receptor function. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride is that it may have off-target effects on other receptors or signaling pathways. Additionally, the effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride may vary depending on the experimental conditions and model systems used.
将来の方向性
There are several future directions for research on 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, the development of new animal models and experimental paradigms may help to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride.
合成法
The synthesis of 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with morpholine to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate. The final product is obtained by treating the compound with hydrochloric acid to form 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride hydrochloride.
科学的研究の応用
2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-morpholinyl)ethyl 4-methoxybenzoate hydrochloride has also been used to study the mechanisms underlying synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-morpholin-4-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDYEDJMHACGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-naphthylmethyl)piperidine](/img/structure/B5100403.png)
![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)
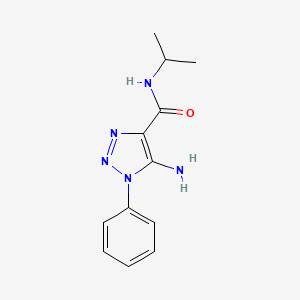
![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)
![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
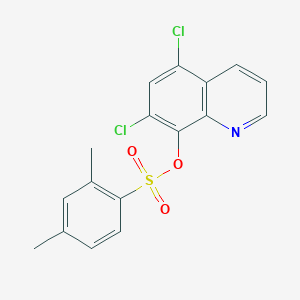
![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5100452.png)
![1,2,3-trimethyl-1H-imidazo[4,5-b]pyridin-3-ium iodide](/img/structure/B5100467.png)
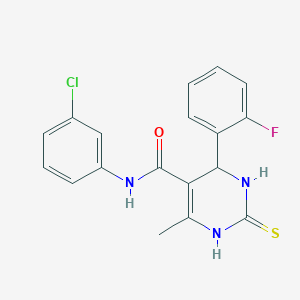
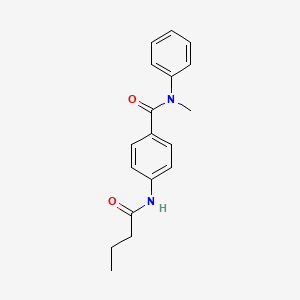
![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)